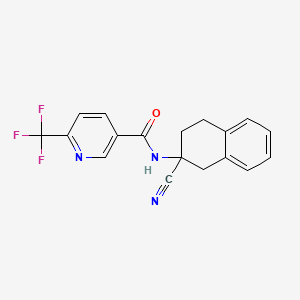![molecular formula C23H23N5O3 B2452039 6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893973-86-9](/img/no-structure.png)
6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Synthesis using Disulfonic Acid Imidazolium Chloroaluminate : A study by Moosavi‐Zare et al. (2013) discusses using disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the synthesis of related compounds under green, simple, and efficient conditions (Moosavi‐Zare et al., 2013).
Anticancer Properties
- Antiproliferative Activity Against Cancer Cell Lines : A research by Liu et al. (2018) designed and synthesized novel compounds with structural similarities for testing as anticancer agents. These compounds demonstrated significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Liu et al., 2018).
Receptor Antagonists
- Properties as NMDA and AMPA Receptor Antagonists : Guzikowski et al. (1997) synthesized similar compounds, studying their pharmacological properties as antagonists of NMDA and AMPA receptors. This suggests potential applications in neurological disorders or as a tool in neuroscience research (Guzikowski et al., 1997).
Spectroscopic Analysis and Eco-Friendly Synthesis
- One-Pot Four Component Synthesis : Siddekha et al. (2011) describe a method for synthesizing related compounds via an eco-friendly one-pot process. Additionally, they performed vibrational spectroscopic studies on these compounds using density functional theory (Siddekha et al., 2011).
Novel Synthetic Routes and Ring Enlargement Reactions
- Photochemically Induced Novel Ring Enlargement Reaction : A study by Maruyama and Ogawa (1983) explored the photochemically induced ring enlargement reactions of related compounds, highlighting advanced synthetic techniques in organic chemistry (Maruyama & Ogawa, 1983).
Eigenschaften
CAS-Nummer |
893973-86-9 |
|---|---|
Produktname |
6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Molekularformel |
C23H23N5O3 |
Molekulargewicht |
417.469 |
IUPAC-Name |
6-(2-methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O3/c1-25-20-19(21(29)28(23(25)30)13-12-16-8-4-3-5-9-16)27-15-14-26(22(27)24-20)17-10-6-7-11-18(17)31-2/h3-11H,12-15H2,1-2H3 |
InChI-Schlüssel |
SKILOPYOVPIUGT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)
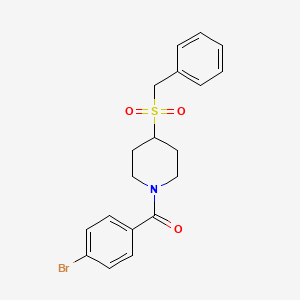
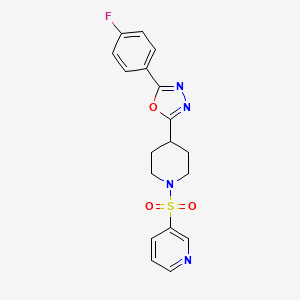
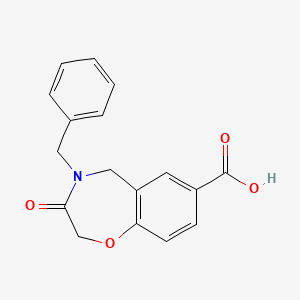
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)
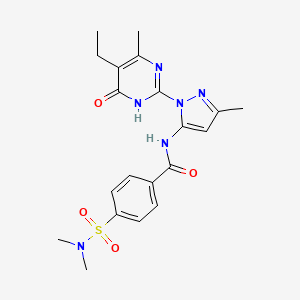
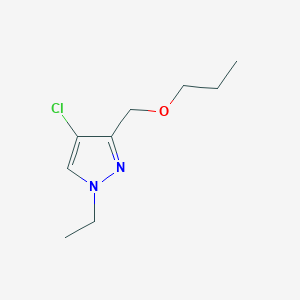
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)
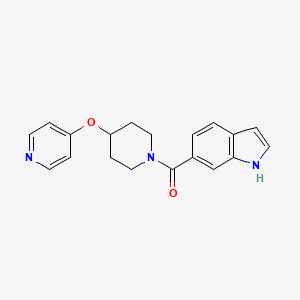
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)
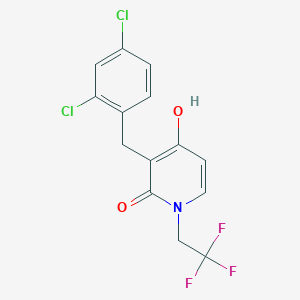
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
